molecular formula C10H14O B1581577 2-Isopropyl-4-methylphenol CAS No. 4427-56-9

2-Isopropyl-4-methylphenol

Cat. No. B1581577
CAS RN: 4427-56-9
M. Wt: 150.22 g/mol
InChI Key: DSTPUJAJSXTJHM-UHFFFAOYSA-N
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Description

2-Isopropyl-4-methylphenol, also known as Thymol or Isothymol, is a natural monoterpenoid phenol derivative of p-Cymene . It is found in oil of thyme, and extracted from Thymus vulgaris (common thyme), ajwain, and various other plants . It is a white crystalline substance with a pleasant aromatic odor and strong antiseptic properties .


Synthesis Analysis

Thymol is produced by the alkylation of m-cresol and propene . In a study, a set of new benzamide derivatives, which are structurally similar to paracetamol, were synthesized from thymol using a green synthetic approach .


Molecular Structure Analysis

The molecular formula of 2-Isopropyl-4-methylphenol is C10H14O . Its IUPAC Standard InChI is InChI=1S/C10H14O/c1-7(2)9-4-5-10(11)8(3)6-9/h4-7,11H,1-3H3 .


Chemical Reactions Analysis

Thymol and its derivatives show various activities such as antioxidant, anti-inflammatory, antibacterial, and antifungal effects . At high rate constants, it effectively scavenged the hydroxyl free radicals thereby producing major transient species named phenoxyl radicals .


Physical And Chemical Properties Analysis

The molecular weight of 2-Isopropyl-4-methylphenol is 150.2176 . It is only slightly soluble in water at neutral pH, but it is extremely soluble in alcohols and other organic solvents . It is also soluble in strongly alkaline aqueous solutions due to deprotonation of the phenol .

Scientific Research Applications

Antioxidant and Biological Activities

2-Isopropyl-4-methylphenol derivatives, including thymol, carvacrol, and eugenol, have shown potent antioxidative properties. These compounds outperform the parent compounds and common antioxidants like butylated hydroxytoluene and vitamin C in various assays. Notably, they exhibit reduced cytotoxic effects and possess antiproliferative effects on human uterine carcinoma cells, suggesting potential for adjuvant experimental cancer treatments (Mastelić et al., 2008).

Antimicrobial Properties

Thymol, chemically known as 2-isopropyl-5-methylphenol, exhibits significant antibacterial and antifungal activities. It's a key component of essential oils from plants like Thymus, Ocimum, and Origanum. These properties make it useful in the food industry as a preservative, in aromatherapy, and traditional medicine (Marchese et al., 2016).

Insecticidal Activity

Research on 2-isopropyl-5-methylphenol isolated from Thymus vulgaris oil reveals its effectiveness as an insecticide against Tribolium castaneum. The introduction of methyl and isopropyl groups into the phenol skeleton significantly influences its contact and fumigant toxicities, indicating potential as an alternative for controlling stored-grain insects (Lee & Lee, 2016).

Antioxidant Comparison with Isoespintanol

Corrosion Inhibition

2-Isopropyl-5-methylphenol and its derivatives have been studied for their corrosion inhibition properties. The presence of electron-donating groups enhances the corrosion inhibition efficiency, suggesting applications in corrosion protection (Hadisaputra et al., 2016).

Therapeutic Potential

Thymol, as 2-isopropyl-5-methylphenol, has shown promise in treating various cardiovascular, neurological, rheumatological, gastrointestinal, and metabolic diseases. Its anti-inflammatory, antioxidant, antihyperlipidemic, and membrane stabilization effects contribute to its therapeutic potential (Meeran et al., 2017).

In Vitro Anticancer Evaluation

2-Isopropyl-5-methylphenol loaded PLGA-based iron oxide nanoparticles demonstrated significant antitumor activity against human hepatoma Hep3B cell line, indicating potential as an effective anticancer drug delivery system (Rajan et al., 2014).

Detection of Intracellular Free Mg2+ Ion

Thymol-based fluorescent probes have been used for selective detection of Mg2+ ions in aqueous media and imaging intracellular free Mg2+ in living cells. This application highlights its utility in biological and medical research (Adhikari et al., 2016).

Antibacterial Mechanism Study

Thymol's antibacterial mechanism against Staphylococcus aureus was studied, revealing its ability to disrupt cell membrane integrity and bind to genomic DNA. This mechanism of action forms the basis of its antibacterial effectiveness (Wang et al., 2016).

Safety And Hazards

When handling 2-Isopropyl-4-methylphenol, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended .

Future Directions

Thymol has shown promising therapeutic potential, pharmacological properties and molecular mechanisms as well as pharmacokinetic properties for the pharmaceutical development . It is one of the potential candidates of natural origin that has shown promising therapeutic potential .

properties

IUPAC Name

4-methyl-2-propan-2-ylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H14O/c1-7(2)9-6-8(3)4-5-10(9)11/h4-7,11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSTPUJAJSXTJHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2052104
Record name 2-Isopropyl-p-cresol
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Molecular Weight

150.22 g/mol
Source PubChem
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Product Name

2-Isopropyl-4-methylphenol

CAS RN

4427-56-9
Record name Isothymol
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Record name 2-Isopropyl-p-cresol
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Record name 2-Isopropyl-4-methylphenol
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Record name Phenol, 4-methyl-2-(1-methylethyl)-
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Record name 2-ISOPROPYL-P-CRESOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
70
Citations
MS Carpenter, WM Easter - The Journal of Organic Chemistry, 1955 - ACS Publications
… demethylation of the latter with hydrobromic acid gave 2-isopropyl-4-methylphenol, bp 82/3 mm., … of 2-isopropyl-4-methylphenol of mp 36-37. The oxyacetic acid derivative melted, either …
Number of citations: 40 pubs.acs.org
AA Ali, GX Amiraslan, AZ Baxram… - European science …, 2018 - cyberleninka.ru
… (90.5-96.5%) synthesis of a mixture of 2-propyl-4-methylphenol and 2.6-dipropyl-4-methylphenol with 1-propanol and the preparation of a mixture of 2-isopropyl-4-methylphenol and 2.6-…
Number of citations: 2 cyberleninka.ru
A Ezoubeiri, CA Gadhi, N Fdil, A Benharref… - Journal of …, 2005 - Elsevier
… Two major constituents were isolated and identified as 2-isopropyl-4-methylphenol (1) and … Results showed that the essential oil and the 2-isopropyl-4-methylphenol (1) exhibited a …
Number of citations: 97 www.sciencedirect.com
G Vernin, C Lageot, EM Gaydou… - Flavour and fragrance …, 2001 - Wiley Online Library
… In addition, two unusual isomers, 2-isopropyl-4-methylphenol and 4-isopropyl-2-methylphenol, were found and identified by comparison with mass spectral data and retention indices …
Number of citations: 46 onlinelibrary.wiley.com
M Ioppolo-Armanios, R Alexander, RI Kagi - Organic geochemistry, 1994 - Elsevier
… 2-isopropyl-6-methylphenol, 2-isopropyl-4methylphenol and 4-isopropyl-2-methylphenol are not common natural products and they occur in proportions that are quite different to those …
Number of citations: 20 www.sciencedirect.com
M Zefzoufi, R Fdil, H Bouamama… - Mediterr. J …, 2020 - pdfs.semanticscholar.org
… 2-isopropyl-4-methylphenylester and 2-isopropyl-4-methylphenol. Following the results obtained by … Overall, the phenolic component 2-isopropyl-4-methylphenol exhibited the highest …
Number of citations: 1 pdfs.semanticscholar.org
MJS Dewar, NA Puttnam - Journal of the Chemical Society (Resumed), 1960 - pubs.rsc.org
… The only previous report of such a rearrangement concerned isopropyl p-tolyl ether ; Smith obtained only 2-isopropyl-4-methylphenol by treating this ether with aluminium chloride. …
Number of citations: 5 pubs.rsc.org
H Grabowska, L Syper, M Zawadzki - Applied Catalysis A: General, 2004 - Elsevier
… In the case of para-cresol it was possible to obtain 2-isopropyl-4-methylphenol 2 with selectivity 57% at conversion of raw material up to 66%. The results of alkylation of meta-cresol …
Number of citations: 23 www.sciencedirect.com
WE Mayberry - Biochemistry, 1967 - ACS Publications
… 2-Isopropyl-4-methylphenol. The compound (Aldrich Chemical Co.) was purchased and redistilled under … 2-Isopropyl-4-methylphenol … +24.3 2-Isopropyl-4-methylphenol 17.7 ± 0.4 …
Number of citations: 10 pubs.acs.org
CW Smith, DG Norton, SA Ballard - Journal of the American …, 1953 - ACS Publications
… For an authentic sample of oxime for mixed melting point, 2-isopropyl-4-methylphenol was prepared by alkylation of pcresol with isopropylalcohol in liquid hydrogen fluoride.7 The …
Number of citations: 20 pubs.acs.org

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